Stereochemical Integrity: Quantitative Optical Purity Comparison vs. Unprotected Hydroxyproline
The specific optical rotation of H-Hyp-OMe hydrochloride is well-defined and tightly controlled, serving as a direct indicator of its (2S,4R) stereochemical purity, which is critical for biological activity in peptide chains. Reputable commercial sources consistently report a specific rotation ([α]²⁰/D) between -27.0° and -31.0° (c=4, H₂O) . This is a quantifiable differentiator from unprotected trans-4-hydroxy-L-proline, which has a significantly different and more variable specific rotation of approximately -75° to -76° (c=4, H₂O) . The consistency of the H-Hyp-OMe value provides a clear, measurable quality metric for batch-to-batch reproducibility in synthetic processes where epimerization is a risk.
| Evidence Dimension | Specific Optical Rotation ([α]²⁰/D) |
|---|---|
| Target Compound Data | -27.0° to -31.0° (c=4, H₂O) |
| Comparator Or Baseline | trans-4-Hydroxy-L-proline: approx. -75° to -76° (c=4, H₂O) |
| Quantified Difference | Difference of approximately +44° to +49° in magnitude |
| Conditions | Aqueous solution, 20°C, concentration 4 g/100 mL |
Why This Matters
A defined and narrow optical rotation range ensures procurement of material with high and consistent (2S,4R) stereochemical purity, which is non-negotiable for the intended bioactivity of synthesized peptides and conjugates.
